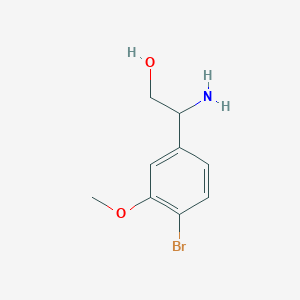

2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL

Description

Properties

Molecular Formula |

C9H12BrNO2 |

|---|---|

Molecular Weight |

246.10 g/mol |

IUPAC Name |

2-amino-2-(4-bromo-3-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H12BrNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3 |

InChI Key |

VJXGLVUDMMEEGI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL involves the N-methylation of bromotoluene followed by an amination reaction. The process typically includes the following steps:

N-Methylation: Bromotoluene is treated with a methylating agent under controlled conditions to introduce a methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or addition of hydrogen.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

Industry: It is utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. Studies have shown that it can act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions can lead to changes in mood and behavior, as well as neuroprotective effects and increased dopamine levels in the brain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Alkoxy Group Positioning

(a) 2-Amino-2-(4-methylphenyl)ethan-1-ol (CAS 157142-48-8)

- Structural Differences : Replaces bromo and methoxy groups with a methyl group at C3.

- Impact on Properties: Electron Effects: Methyl is electron-donating, contrasting with bromo (electron-withdrawing) and methoxy (electron-donating) in the target compound. This alters electronic density on the phenyl ring, affecting reactivity in electrophilic substitution or cross-coupling reactions. Solubility: Reduced polarity compared to the bromo-methoxy derivative, likely increasing solubility in non-polar solvents .

(b) (2S)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol (CAS 1212799-95-5)

- Structural Differences : Methoxy group at C2 instead of C3; stereospecific (S)-configuration.

- Crystallography: Similar bromo-substituted analogs (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) exhibit well-defined crystal structures with mean C–C bond lengths of 0.009 Å and R factor = 0.054, suggesting predictable packing for the target compound .

(c) (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL (CAS 1323966-31-9)

- Structural Differences : Substitutes bromo and methoxy with chloro (C3) and fluoro (C5).

- Impact on Properties: Electron Withdrawal: Chloro and fluoro are stronger electron-withdrawing groups than methoxy, increasing the phenyl ring’s electrophilicity.

Physicochemical Properties and Spectral Data

Key Observations :

- Bromine and methoxy substituents increase molecular weight and polarity compared to methyl or unsubstituted analogs, likely reducing volatility and altering chromatographic mobility.

- ¹H-NMR shifts in bromo- and methoxy-substituted acetophenones (δ ~7.5–7.8 ppm for aromatic protons) suggest similar deshielding effects in the target compound’s phenyl ring .

Biological Activity

2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL, also known as (S)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL, is a chiral organic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. Its structure features an amino group, a hydroxyl group, and a brominated methoxyphenyl moiety, which contribute to its potential therapeutic applications.

- Molecular Formula : C₉H₁₂BrNO₂

- Molecular Weight : Approximately 246.10 g/mol

The presence of functional groups such as the amino and hydroxyl groups enables significant interactions with biological targets, enhancing its reactivity and biological activity. The bromine atom may also enhance hydrophobic interactions, further contributing to the compound's biological effects.

The mechanism of action of this compound involves its interaction with various molecular targets, such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites on these targets, potentially modulating their activity. The bromine and methoxy groups can participate in hydrophobic interactions, which may influence metabolic pathways and lead to various biological effects.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits notable antimicrobial properties. The compound appears to disrupt bacterial cell walls or inhibit essential metabolic processes. This makes it a candidate for further investigation in developing new antimicrobial agents .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

Anticancer Activity

Research has shown that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation at nanomolar concentrations, suggesting a potential for this compound in cancer therapy .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.075 |

| Compound B | Hs578T | 0.033 |

| (S)-2-Amino... | Various | TBD |

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various phenolic compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 2-Amino... had MIC values ranging from moderate to high against common pathogens .

- Anticancer Potential : Another study focused on the synthesis and evaluation of phenolic derivatives for their anticancer properties. The findings suggested that modifications in the phenolic structure could enhance cytotoxicity against breast cancer cells, highlighting the therapeutic potential of such compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.